molecular formula C7H6N4O2 B1317314 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine CAS No. 62908-83-2

3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine

Cat. No. B1317314
CAS RN: 62908-83-2
M. Wt: 178.15 g/mol
InChI Key: VHUAFDKORZHXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine” is a chemical compound with the CAS Number: 62908-83-2. It has a molecular weight of 178.15 . The compound is solid in physical form and is stored in dry conditions at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine”, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A novel [3 + 1 + 1 + 1] cyclization reaction for the synthesis of compounds based on a 5-cyano-1H-pyrazolo[3,4-b]pyridine skeleton from aryl methyl ketones, malononitrile, and 5-aminopyrazoles has been established .


Molecular Structure Analysis

The InChI code for “3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine” is 1S/C7H6N4O2/c1-4-6-2-5(11(12)13)3-8-7(6)10-9-4/h2-3H,1H3,(H,8,9,10) and the InChI key is VHUAFDKORZHXOD-UHFFFAOYSA-N .

It is stored in dry conditions at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The core structure of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine serves as a precursor in the synthesis of compounds with significant biological activities. Researchers have utilized this compound to develop molecules with potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties .

Development of Anxiolytic Drugs

Derivatives of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine have been studied for their anxiolytic effects. Compounds such as cartazolate, tracazolate, and etazolate are part of this class and have shown promise in the treatment of anxiety disorders .

Pulmonary Hypertension Treatment

One of the notable drugs derived from this compound is Riociguat, used for treating pulmonary hypertension. It acts by stimulating soluble guanylate cyclase, leading to vasodilation and improved heart function .

Inhibitors of Kinase Activity

Kinase inhibitors are crucial in the treatment of various cancers. Pyrazolo[3,4-B]pyridine derivatives have been identified as potent inhibitors of kinase activity, showing significant inhibitory activity in various studies, which could lead to the development of new anticancer drugs .

Molecular Docking Studies

The structural versatility of 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine allows for its use in molecular docking studies. These studies help in understanding the interaction between drugs and their targets, which is essential for drug design and discovery .

Chemical Biology and Probe Development

As a scaffold, 3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine is used in chemical biology to develop probes that can bind selectively to biological targets. These probes are used to study biological processes and identify potential drug targets .

Safety and Hazards

The safety information for “3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine” includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include: P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

3-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-6-2-5(11(12)13)3-8-7(6)10-9-4/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUAFDKORZHXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538554
Record name 3-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-nitro-1H-pyrazolo[3,4-B]pyridine

CAS RN

62908-83-2
Record name 3-Methyl-5-nitro-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.